molecular formula C5H10NNaO2S2 B13786139 Sodium bis(2-hydroxyethyl)dithiocarbamate CAS No. 2801-04-9

Sodium bis(2-hydroxyethyl)dithiocarbamate

Cat. No.: B13786139
CAS No.: 2801-04-9
M. Wt: 203.3 g/mol
InChI Key: QUYHMLCZZRISNN-UHFFFAOYSA-M
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Description

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C₅H₁₀NO₂S₂Na. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a derivative of carbamodithioic acid, where the hydrogen atoms are replaced by sodium and hydroxyethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) typically involves the reaction of carbamodithioic acid with sodium hydroxide and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Carbamodithioic acid+Sodium hydroxide+2-ChloroethanolCarbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1)\text{Carbamodithioic acid} + \text{Sodium hydroxide} + \text{2-Chloroethanol} \rightarrow \text{Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1)} Carbamodithioic acid+Sodium hydroxide+2-Chloroethanol→Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1)

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to its parent carbamodithioic acid.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfoxides.

    Reduction: Carbamodithioic acid.

    Substitution: Various substituted carbamodithioic acid derivatives.

Scientific Research Applications

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: Employed in biochemical assays and as a chelating agent for metal ions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator and stabilizer.

Mechanism of Action

The mechanism of action of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) involves its ability to interact with various molecular targets and pathways. It can chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. Additionally, its hydroxyethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, potassium salt (1:1)
  • Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, ammonium salt (1:1)
  • Carbamodithioic acid, bis(2-hydroxyethyl)-, monopotassium salt

Uniqueness

Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is unique due to its sodium ion, which imparts different solubility and reactivity properties compared to its potassium and ammonium counterparts. This uniqueness makes it suitable for specific applications where sodium ions are preferred or required.

Properties

CAS No.

2801-04-9

Molecular Formula

C5H10NNaO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

sodium;N,N-bis(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1

InChI Key

QUYHMLCZZRISNN-UHFFFAOYSA-M

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].[Na+]

Origin of Product

United States

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